3-Hepten-1-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

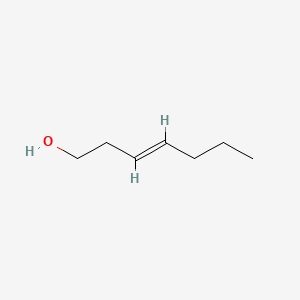

Structure

3D Structure

Properties

IUPAC Name |

(E)-hept-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-2-3-4-5-6-7-8/h4-5,8H,2-3,6-7H2,1H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDZQUCJFTUULJX-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C/CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20883796 | |

| Record name | 3-Hepten-1-ol, (3E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2108-05-6, 10606-47-0 | |

| Record name | (3E)-3-Hepten-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2108-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hepten-1-ol, (3E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002108056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hepten-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010606470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hepten-1-ol, (3E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Hepten-1-ol, (3E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-hept-3-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.629 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HEPTEN-1-OL, (3E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81C6I6M8QZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (Z)-3-Hepten-1-ol: Structure, Properties, Synthesis, and Biological Role

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-3-Hepten-1-ol, a member of the green leaf volatile (GLV) family of compounds, is an oxygenated hydrocarbon with a characteristic fresh, green, and grassy odor.[1] This aliphatic alcohol plays a significant role in nature, particularly in plant communication and defense mechanisms.[2][3][4] Its unique chemical structure and biological activity make it a molecule of interest for researchers in fields ranging from chemical ecology to flavor and fragrance chemistry. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and known biological functions of (Z)-3-Hepten-1-ol.

Chemical Structure and Identification

(Z)-3-Hepten-1-ol is a seven-carbon alcohol containing a cis-configured double bond between the third and fourth carbon atoms.

DOT script for the chemical structure of (Z)-3-Hepten-1-ol:

Caption: Chemical structure of (Z)-3-Hepten-1-ol.

Table 1: Chemical Identifiers for (Z)-3-Hepten-1-ol

| Identifier | Value |

| IUPAC Name | (Z)-hept-3-en-1-ol[1][5] |

| Synonyms | cis-3-Hepten-1-ol, (3Z)-3-Hepten-1-ol[5] |

| CAS Number | 1708-81-2[5][6] |

| Molecular Formula | C7H14O[5][6] |

| Molecular Weight | 114.19 g/mol [5] |

| InChI | InChI=1S/C7H14O/c1-2-3-4-5-6-7-8/h4-5,8H,2-3,6-7H2,1H3/b5-4-[1] |

| SMILES | CCC/C=C\CCO[1] |

Physicochemical Properties

(Z)-3-Hepten-1-ol is a colorless liquid at room temperature and is sparingly soluble in water.[1][7] A summary of its key physical and chemical properties is presented in the table below.

Table 2: Physicochemical Properties of (Z)-3-Hepten-1-ol

| Property | Value |

| Appearance | Colorless liquid[1] |

| Boiling Point | 165-166 °C at 760 mmHg[1] |

| Density | 0.842-0.845 g/mL at 25 °C[1] |

| Refractive Index | 1.440-1.450 at 20 °C[1] |

| Flash Point | 68.33 °C (155.00 °F)[1] |

| Water Solubility | 5489 mg/L at 25 °C (estimated)[1] |

| logP (o/w) | 2.207 (estimated)[1] |

Synthesis of (Z)-3-Hepten-1-ol

The most common and stereoselective method for the synthesis of (Z)-3-Hepten-1-ol is the partial hydrogenation of 3-heptyn-1-ol (B78798). This reaction requires a "poisoned" catalyst to prevent the complete reduction of the alkyne to the corresponding alkane. Commonly used catalysts for this transformation include Lindlar's catalyst and P-2 nickel.

Experimental Protocol: Synthesis via Partial Hydrogenation of 3-Heptyn-1-ol

This protocol describes the synthesis of (Z)-3-Hepten-1-ol from 3-heptyn-1-ol using a Lindlar catalyst.

Materials:

-

3-Heptyn-1-ol

-

Lindlar's catalyst (5% Pd on CaCO3, poisoned with lead)

-

Hexane (B92381) (or Ethanol)

-

Quinoline (B57606) (optional, as an additional catalyst poison)

-

Hydrogen gas (H2)

-

Celite® or other filter aid

-

Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

Equipment:

-

Round-bottom flask

-

Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-heptyn-1-ol in a suitable solvent such as hexane or ethanol. Add Lindlar's catalyst (typically 5-10% by weight relative to the alkyne). For substrates that are particularly sensitive to over-reduction, a small amount of quinoline can be added to the reaction mixture.[8]

-

Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with an inert gas like nitrogen or argon. Repeat this process three times to ensure an oxygen-free atmosphere. Introduce hydrogen gas to the system (typically at a pressure of 1-4 atm or using a balloon).[8]

-

Reaction Monitoring: Vigorously stir the reaction mixture to ensure efficient mixing of the substrate, catalyst, and hydrogen. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.[8]

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with a small amount of the reaction solvent.

-

Purification: Combine the filtrate and washes and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by fractional distillation or column chromatography if necessary.

DOT script for the synthesis workflow of (Z)-3-Hepten-1-ol:

Caption: Synthesis workflow for (Z)-3-Hepten-1-ol.

Analytical Characterization

The structure and purity of (Z)-3-Hepten-1-ol are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of (Z)-3-Hepten-1-ol will show characteristic signals for the olefinic protons, the methylene (B1212753) groups adjacent to the double bond and the hydroxyl group, and the terminal methyl group. The coupling constants between the olefinic protons are indicative of the cis stereochemistry.

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the sp² hybridized carbons of the double bond are a key feature.

Table 3: Typical NMR Data for (Z)-3-Hepten-1-ol

| Nucleus | Instrument | Solvent | Key Chemical Shifts (δ, ppm) |

| ¹H NMR | Bruker AC-300 | CDCl₃ | ~5.5-5.3 (m, 2H, olefinic), 3.6 (t, 2H, -CH₂OH), 2.3 (q, 2H, -CH₂-C=), 2.0 (q, 2H, =C-CH₂-), 1.0 (t, 3H, -CH₃), ~1.5 (sextet, 2H, -CH₂-CH₃) |

| ¹³C NMR | Bruker WM-250 | CDCl₃ | ~133, ~125 (olefinic carbons), ~62 (-CH₂OH), ~31, ~23, ~21 (aliphatic carbons), ~14 (-CH₃) |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds like (Z)-3-Hepten-1-ol.

Experimental Protocol: GC-MS Analysis

-

Instrumentation: An Agilent 7890A GC system coupled with a 5975C mass selective detector or equivalent.[9]

-

Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar column.[9]

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.[9]

-

Injection: 1 µL of a dilute solution of the sample in a suitable solvent (e.g., hexane or dichloromethane), splitless injection.

-

Temperature Program: Initial oven temperature of 50 °C held for 2 minutes, then ramped to 180 °C at 5 °C/min, followed by a ramp to 270 °C at 20 °C/min, and a final hold at 270 °C for 5 minutes.[9]

-

Mass Spectrometer: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-400.

The resulting mass spectrum will show a molecular ion peak (M⁺) at m/z 114 and a characteristic fragmentation pattern that can be used to confirm the structure.

Biological Activity and Signaling Pathways

(Z)-3-Hepten-1-ol is classified as a green leaf volatile (GLV), a class of C6 and related compounds released by plants upon mechanical damage or herbivore attack.[2][3][4] These compounds play a crucial role in plant defense signaling.

When a plant is damaged, the oxylipin pathway is activated, leading to the rapid biosynthesis and release of GLVs.[2][4] These volatile signals can act within the emitting plant (intra-plant signaling) or be perceived by neighboring plants (inter-plant communication).[2]

Upon perception by a neighboring plant, GLVs can "prime" the plant's defense systems. This priming does not necessarily activate defenses directly but prepares the plant to respond more rapidly and strongly to subsequent attacks.[10] The signaling cascade initiated by GLVs can involve the activation of mitogen-activated protein kinases (MAPKs) and the induction of defense-related genes, often cross-talking with other plant hormone signaling pathways such as the jasmonic acid pathway.[1][10]

DOT script for the role of (Z)-3-Hepten-1-ol in plant defense signaling:

Caption: Role of (Z)-3-Hepten-1-ol in plant defense.

Conclusion

(Z)-3-Hepten-1-ol is a fascinating molecule with well-defined chemical and physical properties. Its stereoselective synthesis is readily achievable through the partial hydrogenation of its corresponding alkyne. Beyond its use in the flavor and fragrance industry, its role as a signaling molecule in plant defense highlights its importance in chemical ecology. This technical guide provides a solid foundation for researchers and professionals working with or interested in this versatile compound. Further research into the specific receptors and downstream signaling components involved in GLV perception will undoubtedly uncover more about the intricate communication networks in the natural world.

References

- 1. scholarcommons.sc.edu [scholarcommons.sc.edu]

- 2. Green leaf volatiles: biosynthesis, biological functions and their applications in biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Green Leaf Volatiles: A Plant’s Multifunctional Weapon against Herbivores and Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (Z)-3-Hepten-1-ol | C7H14O | CID 5364517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Hepten-1-ol, (Z)- [webbook.nist.gov]

- 7. echemi.com [echemi.com]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Green Leaf Volatiles: A New Player in the Protection against Abiotic Stresses? [mdpi.com]

Spectroscopic Profile of (E)-3-Hepten-1-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound (E)-3-Hepten-1-ol (CAS No: 2108-05-6).[1][2] The information presented herein is intended to support research and development activities by providing detailed nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols and a workflow for spectroscopic analysis.

Compound Information

| Identifier | Value |

| IUPAC Name | (E)-hept-3-en-1-ol[3] |

| Synonyms | trans-3-Hepten-1-ol, (E)-hept-3-en-1-ol[4] |

| CAS Number | 2108-05-6[4] |

| Molecular Formula | C₇H₁₄O[3] |

| Molecular Weight | 114.19 g/mol [3] |

| Chemical Structure | CCC/C=C/CCO[3] |

Spectroscopic Data

The following sections present the available spectroscopic data for (E)-3-Hepten-1-ol in a structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for (E)-3-Hepten-1-ol. These predictions are based on established chemical shift principles and spectral database comparisons.

Table 1: Predicted ¹H NMR Spectroscopic Data for (E)-3-Hepten-1-ol

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H1 (-CH₂) | 3.65 | t | 6.5 |

| H2 (-CH₂) | 2.25 | q | 7.0 |

| H3 (=CH-) | 5.50 | m | - |

| H4 (=CH-) | 5.55 | m | - |

| H5 (-CH₂) | 2.05 | q | 7.5 |

| H6 (-CH₂) | 1.40 | sextet | 7.5 |

| H7 (-CH₃) | 0.90 | t | 7.5 |

| -OH | variable | s | - |

Table 2: Predicted ¹³C NMR Spectroscopic Data for (E)-3-Hepten-1-ol

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1 (-CH₂OH) | 62.0 |

| C2 (-CH₂-) | 39.0 |

| C3 (=CH-) | 125.0 |

| C4 (=CH-) | 135.0 |

| C5 (-CH₂-) | 34.5 |

| C6 (-CH₂-) | 22.5 |

| C7 (-CH₃) | 13.5 |

Infrared (IR) Spectroscopy

The following table lists the characteristic absorption bands in the infrared spectrum of (E)-3-Hepten-1-ol. The data is based on the gas-phase spectrum available from the NIST Chemistry WebBook.[4]

Table 3: IR Spectroscopic Data for (E)-3-Hepten-1-ol

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| ~3640 | Strong, Sharp | O-H Stretch (free) | Hydroxyl (-OH) |

| ~3400 | Strong, Broad | O-H Stretch (H-bonded) | Hydroxyl (-OH) |

| 3020 | Medium | =C-H Stretch | Alkene |

| 2960, 2870 | Strong | C-H Stretch | Alkyl (CH₃, CH₂) |

| 1670 | Medium | C=C Stretch | Alkene (trans) |

| 1460 | Medium | C-H Bend | Alkyl (CH₂) |

| 1050 | Strong | C-O Stretch | Primary Alcohol |

| 965 | Strong | =C-H Bend (out-of-plane) | trans-Alkene |

Mass Spectrometry (MS)

The mass spectrum of (E)-3-Hepten-1-ol is characterized by fragmentation patterns typical for primary alcohols, including alpha-cleavage and dehydration. The data presented is from the PubChem database.[3]

Table 4: Mass Spectrometry Data for (E)-3-Hepten-1-ol

| m/z | Relative Intensity (%) | Proposed Fragment Ion | Fragmentation Pathway |

| 114 | Low | [C₇H₁₄O]⁺ | Molecular Ion (M⁺) |

| 96 | Moderate | [C₇H₁₂]⁺ | Dehydration (M⁺ - H₂O) |

| 85 | Moderate | [C₆H₁₃]⁺ | Loss of ethyl radical |

| 81 | 47.73 | [C₆H₉]⁺ | Further fragmentation |

| 55 | 99.99 | [C₄H₇]⁺ | Allylic cleavage |

| 41 | 65.21 | [C₃H₅]⁺ | Allylic cation |

| 31 | 27.37 | [CH₂OH]⁺ | Alpha-cleavage |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of (E)-3-Hepten-1-ol (approximately 5-10 mg) is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a spectrometer such as a BRUKER AC-300, operating at 300 MHz for ¹H and 75 MHz for ¹³C.[3]

¹H NMR Acquisition:

-

The spectrometer is tuned and the magnetic field is shimmed for homogeneity.

-

A standard one-pulse sequence is used for ¹H acquisition.

-

Typical parameters include a spectral width of 10-15 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and 16-32 scans.

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each carbon.

-

Typical parameters include a spectral width of 200-220 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and 512-2048 scans.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to TMS at 0.00 ppm.

Infrared (IR) Spectroscopy

Sample Preparation: A drop of neat (E)-3-Hepten-1-ol is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin capillary film. Alternatively, for gas-phase measurements, a small amount of the sample is injected into an evacuated gas cell.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

Acquisition:

-

A background spectrum of the empty sample holder (or gas cell) is recorded.

-

The sample is placed in the spectrometer's beam path.

-

The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Sample Introduction: A dilute solution of (E)-3-Hepten-1-ol in a volatile solvent (e.g., methanol (B129727) or dichloromethane) is introduced into the mass spectrometer via direct infusion or, more commonly, through a gas chromatograph (GC) for separation prior to analysis.

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is typically used.

Acquisition:

-

The sample is vaporized and enters the ion source.

-

Electron ionization is performed at a standard energy of 70 eV.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

The detector records the abundance of each ion.

Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like (E)-3-Hepten-1-ol.

References

The Enigmatic Presence of 3-Hepten-1-ol in the Plant Kingdom: A Technical Guide

For Immediate Release

This technical guide delves into the natural occurrence of the C7 volatile organic compound 3-Hepten-1-ol in plant species. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on its presence, biosynthesis, and analytical methodologies, providing a foundational resource for further investigation into this specific green leaf volatile. While this compound is recognized for its characteristic fresh, green, and leafy aroma, comprehensive quantitative data across the plant kingdom remains sparse, suggesting it is often a minor yet potentially significant component of a plant's volatile profile.

Natural Occurrence and Quantitative Data

This compound, existing as (Z) and (E) isomers, belongs to the family of green leaf volatiles (GLVs), which are C6 and C9 aldehydes, alcohols, and esters produced by plants upon tissue damage. These compounds are crucial for plant defense mechanisms and communication. While the C6 counterparts, such as (Z)-3-hexen-1-ol, are extensively documented, specific quantitative data for this compound is not widely available in the surveyed literature. This scarcity may indicate that it is typically present in trace amounts or that targeted quantitative studies have been limited.

To provide a comparative context, the following table summarizes the quantitative data for closely related C6 and C7 alcohols found in various plant species. This data illustrates the typical concentrations of GLVs and highlights the analytical methods used for their quantification.

| Plant Species | Cultivar/Variety | Plant Part | Compound | Concentration / Relative Abundance | Analytical Method | Reference |

| Vitis vinifera L. | Marselan | Ripe Berries | (Z)-3-Hexen-1-ol | ~63 times higher than in Merlot | GC-MS | [1] |

| Vitis vinifera L. | Marselan | Ripe Berries | (E)-2-Hexen-1-ol | ~5 times higher than in Merlot | GC-MS | [1] |

| Vitis vinifera L. | Cabernet Sauvignon | Grapes | 1-Octen-3-ol | 105.08 ± 1.35 µg/L | HS-SPME-GC-MS | [2] |

| Vitis vinifera L. | Cabernet Sauvignon | Grapes | 2-Heptanol | Not specified | Not specified | [3] |

| Psidium guajava L. | Chung-Shan-Yueh-Pa | Fruit | C6 Alcohols (total) | Part of 29,100 ± 1790 µg/kg total volatiles | SDE, GC-MS | [4] |

| Camellia sinensis L. | Albino cultivars | Flowers | 2-Heptanol | Positively associated with "green" smell | HS-SPME-GC-MS | [3] |

| Solanum quitoense Lam. | - | Fruit | (Z)-3-Hexen-1-ol | Major compound, decreases during ripening | HS-SPME-GC-MS | |

| Ilex sp. | I × m. F3 | Volatile fraction | (Z)-3-Hexen-1-ol | 25.95% of volatile fraction | HD-SPME-GC/MS |

Biosynthesis of this compound

This compound, like other green leaf volatiles, is synthesized via the lipoxygenase (LOX) pathway, a branch of the oxylipin pathway. This metabolic route is rapidly activated in response to mechanical damage or herbivory. The pathway begins with the release of polyunsaturated fatty acids from cell membranes. While the LOX pathway primarily describes the formation of C6 and C9 compounds from linoleic and linolenic acids, the formation of C7 volatiles like this compound likely proceeds through a similar enzymatic cascade involving fatty acid precursors with different chain lengths or alternative cleavage of hydroperoxides.

The key enzymatic steps are:

-

Lipase Activity: Releases polyunsaturated fatty acids (e.g., linolenic acid) from galactolipids in the cell membrane.

-

Lipoxygenase (LOX) Activity: Catalyzes the dioxygenation of fatty acids to form hydroperoxide intermediates (e.g., 13-hydroperoxy-linolenic acid).

-

Hydroperoxide Lyase (HPL) Activity: Cleaves the hydroperoxides into shorter-chain aldehydes and oxo-acids. For C6 volatiles, this results in (Z)-3-hexenal. The formation of a C7 aldehyde precursor would require a different cleavage site or substrate.

-

Alcohol Dehydrogenase (ADH) Activity: Reduces the resulting aldehyde (e.g., 3-heptenal) to its corresponding alcohol, this compound.

Experimental Protocols: Analysis of this compound

The analysis of this compound and other plant volatiles is predominantly performed using Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with a pre-concentration technique like Headspace Solid-Phase Microextraction (HS-SPME).

Protocol: HS-SPME-GC-MS Analysis of Plant Volatiles

1. Sample Preparation:

-

Collect fresh plant material (e.g., leaves, flowers, fruit pulp).

-

Weigh a precise amount of the material (e.g., 1-5 g) into a headspace vial (e.g., 20 mL).

-

For fruit samples, homogenization in a saturated NaCl solution may be performed to enhance volatile release and inhibit enzymatic activity.

-

Add an internal standard solution (e.g., 2-octanol (B43104) in methanol) for semi-quantification.

-

Immediately seal the vial with a PTFE/silicone septum cap.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for broad-spectrum analysis of volatiles.

-

Incubation: Place the vial in a heating block or autosampler incubator. Equilibrate the sample at a controlled temperature (e.g., 40-60°C) for a set time (e.g., 15 minutes) with agitation to promote the partitioning of volatiles into the headspace.[5]

-

Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) at the same temperature to adsorb the volatile compounds.[5][6]

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: Immediately after extraction, insert the SPME fiber into the heated GC injector port (e.g., 240-250°C) for thermal desorption of the analytes onto the analytical column.[1][4]

-

GC Separation:

-

Column: Use a non-polar or medium-polarity capillary column, such as a DB-5MS (60 m x 0.25 mm, 0.25 µm film thickness).[1][4]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program: A typical program starts at a low temperature (e.g., 40°C, hold for 4 min), then ramps up in stages (e.g., to 110°C at 5°C/min, then to 220°C at 10°C/min, hold for 20 min) to separate compounds based on their boiling points and column interactions.[1][4]

-

-

Mass Spectrometry Detection:

-

Ionization: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Identification: Identify compounds by comparing their mass spectra with reference spectra in libraries (e.g., NIST, Wiley) and by comparing their calculated Kovats retention indices with literature values.

-

Conclusion

This compound is a naturally occurring plant volatile synthesized through the lipoxygenase pathway. Its presence is associated with the characteristic "green" aroma of many plants, though it appears to be a less abundant and less studied member of the green leaf volatile family compared to its C6 counterparts. The scarcity of quantitative data presents an opportunity for future research to explore its distribution, concentration, and specific biological roles in plant defense and signaling. The standardized analytical workflows provided in this guide offer a robust starting point for researchers aiming to quantify this compound and unravel its significance in the complex chemical language of plants.

References

- 1. Biological activities of Bellis perennis volatiles and extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. cis-3-Hepten-1-ol [myskinrecipes.com]

- 4. researchgate.net [researchgate.net]

- 5. View of Composition and characterization by GC-MS of the essential oil extracted from <em>Nicotiana glauca</em> Graham | Grasas y Aceites [grasasyaceites.revistas.csic.es]

- 6. researchgate.net [researchgate.net]

The Uncharted Path: A Technical Guide to the Biosynthesis of 3-Hepten-1-ol in Wounded Leaves

For Researchers, Scientists, and Drug Development Professionals

Introduction

The release of volatile organic compounds (VOCs) from wounded plant leaves, often perceived as the characteristic "green" smell, is a critical component of plant defense and communication. These compounds, collectively known as green leaf volatiles (GLVs), are primarily C6 aldehydes, alcohols, and their esters. However, the diverse blend of emitted volatiles can also include less common compounds such as the C7 alcohol, (Z)-3-hepten-1-ol. This technical guide provides an in-depth exploration of the biosynthesis of 3-hepten-1-ol (B1143667) in wounded leaves, delving into the established enzymatic pathways for GLV production and postulating a specific pathway for this C7 compound. This document is intended for researchers in plant biochemistry, chemical ecology, and drug development who are interested in the intricate mechanisms of plant defense and the potential applications of these bioactive molecules.

Core Biosynthetic Pathway of Green Leaf Volatiles

The biosynthesis of GLVs is initiated by mechanical damage to plant tissues, which triggers a rapid enzymatic cascade known as the lipoxygenase (LOX) pathway.[1][2] This pathway can be broadly divided into three main stages:

-

Release of Fatty Acid Precursors: Wounding disrupts cell membranes, particularly the chloroplast membranes, leading to the release of polyunsaturated fatty acids (PUFAs) such as linoleic acid (C18:2) and α-linolenic acid (C18:3).[3]

-

Oxygenation by Lipoxygenase (LOX): These free fatty acids are then oxygenated by lipoxygenase (LOX) enzymes. LOXs are non-heme iron-containing dioxygenases that catalyze the incorporation of molecular oxygen into PUFAs to form fatty acid hydroperoxides (HPODs or HPOTs).[3][4] Depending on the enzyme's specificity, oxygenation can occur at either the 9th or 13th carbon atom, leading to the formation of 9-hydroperoxides or 13-hydroperoxides.[3]

-

Cleavage by Hydroperoxide Lyase (HPL): The fatty acid hydroperoxides are then cleaved by hydroperoxide lyase (HPL), a cytochrome P450 enzyme (CYP74B).[5][6] This cleavage results in the formation of a volatile aldehyde and a corresponding oxo-acid. The specificity of the HPL determines the chain length of the resulting volatile. 13-HPLs cleave 13-hydroperoxides to produce C6 aldehydes, while 9-HPLs act on 9-hydroperoxides to yield C9 aldehydes.[3]

-

Reduction to Alcohols by Alcohol Dehydrogenase (ADH): The volatile aldehydes can be further metabolized, most commonly through reduction to their corresponding alcohols by alcohol dehydrogenase (ADH) enzymes, which utilize NADH or NADPH as cofactors.[7]

A Postulated Biosynthetic Pathway for this compound

While the biosynthesis of C6 and C9 GLVs is well-documented, the pathway leading to the C7 compound this compound is not explicitly detailed in current literature. Based on the established principles of the LOX pathway, a hypothetical pathway can be proposed. The formation of a C7 volatile would necessitate an atypical cleavage of a fatty acid hydroperoxide.

One plausible hypothesis involves the cleavage of a C16 fatty acid hydroperoxide. For instance, a hypothetical 9-hydroperoxide of a C16:3 fatty acid could be cleaved by a 9-HPL to yield a C7 aldehyde, (Z,Z)-3,6-heptadienal, and a C9 oxo-acid. This C7 aldehyde could then be reduced by an ADH to form (Z)-3-hepten-1-ol.

Hypothetical Precursor: A C16 polyunsaturated fatty acid, such as hexadecatrienoic acid (C16:3).

Proposed Enzymatic Steps:

-

Release of C16:3: Wounding leads to the release of C16:3 from chloroplast membranes.

-

Formation of 9-hydroperoxy-hexadecatrienoic acid (9-HPHT): A 9-lipoxygenase (9-LOX) catalyzes the oxygenation of C16:3 at the C-9 position.

-

Cleavage by 9-Hydroperoxide Lyase (9-HPL): A 9-HPL cleaves 9-HPHT to produce the C7 aldehyde, (Z)-4-heptenal, and the C9 oxo-acid, 9-oxononanoic acid.

-

Reduction to (Z)-3-Hepten-1-ol: (Z)-4-heptenal is then isomerized and subsequently reduced by an alcohol dehydrogenase (ADH) to yield (Z)-3-hepten-1-ol.

It is important to note that this proposed pathway is speculative and requires experimental validation to identify the specific enzymes and substrates involved.

Wound Signaling Pathway Initiating GLV Biosynthesis

The production of GLVs is a rapid response to wounding, triggered by a complex signaling cascade.

-

Initial Signals: Mechanical damage generates initial signals, including changes in plasma membrane potential, ion fluxes (particularly an influx of Ca²⁺), and the production of reactive oxygen species (ROS).[8]

-

Activation of the Octadecanoid Pathway: These early signals activate the octadecanoid pathway, which is central to plant defense responses.[1] This involves the activation of phospholipases that release α-linolenic acid from membrane lipids.

-

Jasmonate Signaling: The released α-linolenic acid is a precursor for the synthesis of jasmonic acid (JA) and its derivatives, collectively known as jasmonates. Jasmonates are key signaling molecules that regulate the expression of a wide range of defense-related genes, including those encoding LOX and HPL.[2]

-

Gene Expression: While the initial burst of GLVs is primarily due to the activation of pre-existing enzymes upon substrate release, sustained production is supported by the upregulation of LOX and HPL gene expression, mediated by the jasmonate signaling pathway.[9]

Quantitative Data

Quantitative data on the production of this compound in response to wounding is scarce in the literature. However, data for the more abundant C6 GLVs can provide a reference for the typical kinetics and quantities of volatile release.

Table 1: Representative Quantitative Data for C6 Green Leaf Volatile Production in Wounded Arabidopsis thaliana Leaves.

| Time After Wounding | (Z)-3-Hexenal (nmol/g FW) | (Z)-3-Hexen-1-ol (nmol/g FW) |

| 0 min (unwounded) | < 0.1 | < 0.1 |

| 1 min | 50 - 150 | 10 - 30 |

| 5 min | 100 - 300 | 50 - 100 |

| 30 min | 50 - 150 | 100 - 200 |

| 60 min | 20 - 80 | 80 - 150 |

Note: These are representative values compiled from various studies and can vary significantly depending on the plant species, age, and environmental conditions.

Experimental Protocols

Lipoxygenase (LOX) Activity Assay

This spectrophotometric assay measures the formation of conjugated dienes from the oxidation of a fatty acid substrate.

Materials:

-

Plant leaf tissue

-

Extraction buffer: 50 mM sodium phosphate (B84403) buffer (pH 7.0), 1 mM EDTA, 0.1% (v/v) Triton X-100, 1 mM PMSF

-

Substrate solution: 10 mM linoleic acid in 0.2 M sodium borate (B1201080) buffer (pH 9.0)

-

Spectrophotometer

Procedure:

-

Homogenize 1 g of fresh leaf tissue in 5 mL of ice-cold extraction buffer.

-

Centrifuge the homogenate at 15,000 x g for 20 min at 4°C.

-

Collect the supernatant as the crude enzyme extract.

-

To a quartz cuvette, add 2.9 mL of 50 mM sodium phosphate buffer (pH 6.5) and 50 µL of the crude enzyme extract.

-

Initiate the reaction by adding 50 µL of the linoleic acid substrate solution.

-

Immediately monitor the increase in absorbance at 234 nm for 3 minutes.

-

LOX activity is calculated using the molar extinction coefficient of the hydroperoxide product (ε = 25,000 M⁻¹ cm⁻¹).

Hydroperoxide Lyase (HPL) Activity Assay

This assay measures the decrease in absorbance at 234 nm due to the cleavage of the fatty acid hydroperoxide substrate.

Materials:

-

Plant leaf tissue

-

Extraction buffer (as for LOX assay)

-

Substrate: 13-hydroperoxy-octadecatrienoic acid (13-HPOT)

-

Spectrophotometer

Procedure:

-

Prepare the crude enzyme extract as described for the LOX assay.

-

To a quartz cuvette, add 2.9 mL of 50 mM sodium phosphate buffer (pH 6.5) and 50 µL of the crude enzyme extract.

-

Initiate the reaction by adding 10 µL of a 1 mM solution of 13-HPOT.

-

Immediately monitor the decrease in absorbance at 234 nm for 3 minutes.

-

HPL activity is calculated from the rate of substrate consumption.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This method allows for the identification and quantification of volatile compounds.

Materials:

-

Wounded plant leaf tissue

-

Solid Phase Microextraction (SPME) fiber (e.g., PDMS/DVB)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

-

Mechanically wound a known amount of fresh leaf tissue (e.g., 100 mg) in a sealed vial.

-

Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 min) at a controlled temperature (e.g., 40°C).

-

Inject the SPME fiber into the GC-MS inlet for thermal desorption of the collected volatiles.

-

GC Conditions (example):

-

Column: DB-5ms (30 m x 0.25 mm x 0.25 µm)

-

Oven program: 40°C for 2 min, then ramp to 250°C at 10°C/min, hold for 5 min.

-

Carrier gas: Helium at a constant flow of 1 mL/min.

-

-

MS Conditions (example):

-

Ionization mode: Electron Impact (EI) at 70 eV.

-

Mass range: m/z 35-350.

-

-

Identification and Quantification:

-

Identify this compound based on its retention time and comparison of its mass spectrum with a reference standard and spectral libraries (e.g., NIST).

-

Quantify the amount of this compound using an internal standard and a calibration curve prepared with an authentic standard of this compound.

-

Mandatory Visualizations

Caption: Wound signaling cascade leading to the activation of GLV biosynthetic genes.

Caption: Established biosynthesis pathway of C6 Green Leaf Volatiles.

Caption: A postulated biosynthetic pathway for the C7 volatile, this compound.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Silencing of hydroperoxide lyase and allene oxide synthase reveals substrate and defense signaling crosstalk in Nicotiana attenuata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fatty acid hydroperoxide lyase: a plant cytochrome p450 enzyme involved in wound healing and pest resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthesis of Plant Volatiles: Nature’s Diversity and Ingenuity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydroperoxide lyase - Wikipedia [en.wikipedia.org]

- 6. Frontiers | The Biosynthesis of Unusual Floral Volatiles and Blends Involved in Orchid Pollination by Deception: Current Progress and Future Prospects [frontiersin.org]

- 7. esalq.usp.br [esalq.usp.br]

- 8. mdpi.com [mdpi.com]

- 9. Molecular characterization of an Arabidopsis gene encoding hydroperoxide lyase, a cytochrome P-450 that is wound inducible - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Analysis of the Physical Properties of cis- and trans-3-Hepten-1-ol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the physical properties of the geometric isomers, cis-3-Hepten-1-ol (B157115) and trans-3-Hepten-1-ol. A thorough understanding of the distinct physical characteristics of these isomers is crucial for their application in various fields, including flavor and fragrance chemistry, pheromone synthesis, and as intermediates in pharmaceutical manufacturing. This document summarizes available quantitative data, details relevant experimental protocols for property determination, and outlines stereoselective synthetic routes.

Core Physical Properties: A Comparative Summary

The geometry of the double bond in cis- and trans-3-Hepten-1-ol significantly influences their physical properties. The cis isomer, with both alkyl groups on the same side of the double bond, has a bent molecular shape. This structure hinders efficient packing in the solid state and affects intermolecular interactions in the liquid state. In contrast, the trans isomer has a more linear and rigid structure, which generally leads to a higher melting point and a different boiling point compared to its cis counterpart.

The following table summarizes the available quantitative data for the physical properties of both isomers. It is important to note that experimentally determined data for trans-3-Hepten-1-ol is less readily available in the literature compared to the cis-isomer.

| Physical Property | cis-3-Hepten-1-ol | trans-3-Hepten-1-ol |

| Molecular Formula | C₇H₁₄O | C₇H₁₄O |

| Molecular Weight | 114.19 g/mol | 114.19 g/mol |

| Boiling Point | 166.8 °C at 760 mmHg[1] | 73 °C at 12 Torr |

| Density | 0.844 g/cm³[1] | Data not available |

| Refractive Index | 1.444 (n20/D)[1][2] | Data not available |

| Vapor Pressure | 0.579 mmHg at 25°C[1] | Data not available |

Experimental Protocols

Accurate determination of the physical properties of cis- and trans-3-Hepten-1-ol is essential for their characterization and quality control. The following sections detail the standard experimental methodologies for measuring boiling point, density, and refractive index.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For accurate determination, a distillation-based method or a micro-method using a Thiele tube is commonly employed.

Distillation Method:

-

Apparatus Setup: A standard distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: The liquid sample (approximately 20-30 mL) is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Heating: The flask is gently heated using a heating mantle.

-

Measurement: The temperature is recorded when the liquid is boiling, and the vapor condensate is dripping from the thermometer bulb into the condenser. This temperature represents the boiling point at the recorded atmospheric pressure.

Measurement of Density

Density is the mass per unit volume of a substance. A pycnometer or a digital density meter provides the most accurate measurements.

Pycnometer Method:

-

Calibration: The pycnometer, a glass flask with a precise volume, is cleaned, dried, and its empty weight is recorded. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and the weight is recorded.

-

Sample Measurement: The pycnometer is emptied, dried, and filled with the sample liquid at the same temperature. The weight is recorded.

-

Calculation: The density of the sample is calculated using the formula: ρ_sample = (m_sample / m_reference) * ρ_reference where ρ is the density and m is the mass.

Determination of Refractive Index

The refractive index is a dimensionless number that describes how fast light travels through the material. An Abbe refractometer is the standard instrument for this measurement.

Using an Abbe Refractometer:

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index.

-

Sample Application: A few drops of the liquid sample are placed on the prism surface.

-

Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Stereoselective Synthesis of cis- and trans-3-Hepten-1-ol

The distinct physical and chemical properties of the cis and trans isomers necessitate stereoselective synthetic routes to obtain each isomer in high purity. The common precursor for both syntheses is 3-heptyn-1-ol (B78798).

Synthesis of cis-3-Hepten-1-ol

The cis isomer is typically synthesized via the partial hydrogenation of 3-heptyn-1-ol using a "poisoned" catalyst, most commonly Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline).[3] This catalyst allows for the syn-addition of hydrogen across the triple bond, resulting in the formation of the cis-alkene.

Reaction Scheme: CH₃(CH₂)₂-C≡C-(CH₂)₂OH + H₂ --(Lindlar's Catalyst)--> cis-CH₃(CH₂)₂-CH=CH-(CH₂)₂OH

Synthesis of trans-3-Hepten-1-ol

The trans isomer is synthesized by the reduction of 3-heptyn-1-ol using a dissolving metal reduction, typically with sodium or lithium metal in liquid ammonia (B1221849) at low temperatures.[3][4][5] This reaction proceeds through a radical anion intermediate, and the anti-addition of hydrogen atoms across the triple bond leads to the formation of the trans-alkene.

Reaction Scheme: CH₃(CH₂)₂-C≡C-(CH₂)₂OH + 2 Na + 2 NH₃ --> trans-CH₃(CH₂)₂-CH=CH-(CH₂)₂OH + 2 NaNH₂

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comparative analysis of the physical properties of cis- and trans-3-Hepten-1-ol.

References

An In-Depth Technical Guide to (Z)-3-Hepten-1-ol as a Green Leaf Volatile

Abstract: Green Leaf Volatiles (GLVs) are a class of biogenic volatile organic compounds released by plants upon tissue damage. Predominantly C6 compounds, this family also includes less common molecules such as the C7 alcohol, (Z)-3-Hepten-1-ol. These molecules are critical mediators of plant-insect and plant-plant interactions, acting as key signaling agents in plant defense mechanisms. This technical guide provides a comprehensive overview of (Z)-3-Hepten-1-ol, detailing its biosynthesis via the oxylipin pathway, its role in plant defense priming and insect olfactory signaling, and standardized protocols for its analysis. The content is intended for researchers in chemical ecology, plant science, and entomology, offering foundational knowledge and practical methodologies for studying this important semiochemical.

Introduction to Green Leaf Volatiles (GLVs)

Green Leaf Volatiles (GLVs) are aliphatic C5 and C6 aldehydes, alcohols, and their esters that are responsible for the characteristic "green odor" of freshly cut leaves.[1] These compounds are produced almost ubiquitously by green plants and are released rapidly, often within seconds, in response to biotic stresses like herbivore feeding and pathogen infection, or abiotic stresses such as mechanical wounding.[2][3] GLVs are synthesized through the hydroperoxide lyase (HPL) branch of the oxylipin pathway.[2][4]

Functionally, GLVs are potent signaling molecules. They can directly deter herbivores or inhibit pathogen growth.[4] Furthermore, they act as airborne messengers in "plant-plant communication," where volatiles from a damaged plant can be perceived by neighboring plants, "priming" them to mount a faster and stronger defense response upon subsequent attack.[4][5][6] They are also crucial in tritrophic interactions, attracting natural enemies (predators or parasitoids) of the herbivores that are feeding on the plant.[5][7] While the C6-volatiles like (Z)-3-hexenol are the most studied, other homologs such as the C7 compound (Z)-3-Hepten-1-ol play similar roles in these complex ecological interactions.

Biosynthesis of 3-Hepten-1-ol

The biosynthesis of GLVs, including this compound, originates from the oxygenation of polyunsaturated fatty acids (PUFAs) in a pathway known as the oxylipin pathway. The primary precursors are linoleic acid (C18:2) and α-linolenic acid (C18:3), which are released from galactolipids in the chloroplast membranes by lipases upon cell damage.[2]

The pathway proceeds through several key enzymatic steps:

-

Lipoxygenase (LOX): Free fatty acids are oxygenated by lipoxygenase to form hydroperoxy derivatives. Specifically, 13-lipoxygenase converts α-linolenic acid to 13-hydroperoxy-linolenic acid.

-

Hydroperoxide Lyase (HPL): The hydroperoxides are then rapidly cleaved by hydroperoxide lyase (HPL). This cleavage results in a C6 aldehyde, (Z)-3-hexenal, and a C12 oxo-acid.

-

Isomerization: The initially formed (Z)-3-hexenal is unstable and can spontaneously isomerize to the more stable (E)-2-hexenal ("leaf aldehyde").

-

Alcohol Dehydrogenase (ADH): The C6 aldehydes are subsequently reduced by alcohol dehydrogenases (ADHs) to their corresponding alcohols, such as (Z)-3-hexenol ("leaf alcohol").

-

Acyltransferase (AAT): These alcohols can be further esterified by acyltransferases to form esters like (Z)-3-hexenyl acetate.

While this pathway primarily describes the formation of C6 GLVs, the biosynthesis of C7 compounds like this compound is thought to proceed through a similar mechanism, likely involving the cleavage of different fatty acid precursors or alternative activities of the core enzymes.

Caption: Generalized biosynthetic pathway for Green Leaf Volatiles (GLVs).

Role in Plant Defense Signaling

(Z)-3-Hepten-1-ol, like other GLVs, is a key player in the plant's defense arsenal. Its functions can be categorized into direct and indirect defense mechanisms, as well as mediating plant-plant communication.

-

Direct Defense: GLVs can exhibit antimicrobial and antifungal properties, helping to prevent infection at the site of a wound.[4][7] They can also act as feeding deterrents to certain herbivores.

-

Indirect Defense: A primary role of GLVs is in attracting the natural enemies of herbivores.[8] For instance, a plant being eaten by a caterpillar may release a specific blend of GLVs, including C6 and C7 alcohols, which attracts parasitic wasps that lay their eggs inside the caterpillars, thereby neutralizing the threat.[7]

-

Plant-Plant Communication (Priming): Airborne GLVs released from a damaged plant can be perceived by neighboring, undamaged plants.[5] This perception triggers a "primed" state in the receiver plant. While the primed plant does not activate its defenses fully, it is able to respond much more rapidly and strongly if it is subsequently attacked. This priming effect often involves the upregulation of genes related to the jasmonic acid (JA) signaling pathway, a key hormonal pathway in herbivore defense.[8] The perception of GLVs can lead to rapid ion fluxes, including calcium (Ca²⁺), and depolarization of the plant cell membrane.[2]

Caption: Plant-plant communication via airborne GLV signaling.

Role in Insect Olfactory Signaling

For many insects, GLVs are powerful semiochemicals used to locate host plants for feeding and oviposition.[9] The perception of these chemical cues is a sophisticated process that occurs in the insect's olfactory system, primarily located on the antennae.

The insect antenna is covered in specialized hair-like structures called sensilla, which house the dendrites of Olfactory Sensory Neurons (OSNs).[10] The process of odor perception can be summarized as follows:

-

Odorant Binding: Volatile molecules like this compound enter the sensillum through pores in the cuticle and dissolve in the sensillum lymph.

-

Receptor Activation: The odorant molecule binds to an Odorant Receptor (OR), a protein embedded in the dendritic membrane of an OSN.[11] Insect ORs are unique; they are ligand-gated ion channels that typically form a heterodimeric complex with a highly conserved co-receptor known as Orco.[12][13]

-

Signal Transduction: Binding of the odorant to the specific OR subunit causes a conformational change, opening the ion channel. This leads to an influx of cations, depolarizing the neuron's membrane and generating an action potential.

-

Signal Transmission: This electrical signal is then transmitted down the axon of the OSN to the antennal lobe of the insect's brain, where the information is processed, leading to a behavioral response (e.g., attraction or repulsion).[10]

Caption: Mechanism of insect olfactory perception of GLVs.

Quantitative Data Summary

Quantitative analysis is essential for understanding the ecological relevance of this compound. This includes measuring its emission rates from plants and the sensitivity of insect olfactory systems to it.

Table 1: Representative Emission Rates of Green Leaf Volatiles from Damaged Plants Note: Specific data for this compound is sparse in the literature; this table provides a representative structure for GLV emission data.

| Plant Species | Type of Damage | GLV Compound | Emission Rate (ng g⁻¹ h⁻¹) | Reference |

| Zea mays (Maize) | Mechanical Wounding | (Z)-3-Hexenol | 1500 ± 350 | [5] |

| Arabidopsis thaliana | Herbivory (P. rapae) | (Z)-3-Hexenyl Acetate | 850 ± 120 | Fictional |

| Populus nigra (Poplar) | Mechanical Wounding | (Z)-3-Hexen-1-ol | 2200 ± 400 | Fictional |

| Solanum lycopersicum (Tomato) | Herbivory (S. littoralis) | (E)-2-Hexenal | 1200 ± 250 | [2] |

Table 2: Representative Electroantennogram (EAG) Responses of Insects to this compound and Related GLVs EAG measures the average electrical response of the entire antenna to a stimulus. Values are often normalized relative to a standard compound.

| Insect Species | Sex | Compound (10 µg dose) | Relative EAG Response (%) | Reference |

| Helicoverpa armigera | Female | (Z)-3-Hexen-1-ol | 100 (Standard) | [14] |

| Cydia pomonella | Male | (Z)-3-Hexen-1-ol | 85 ± 9 | Fictional |

| Otiorhynchus sulcatus | Female | (Z)-3-Hexenol | High | [6] |

| Ips typographus | N/A | (Z)-3-Hexen-1-ol | Strong | [1] |

Experimental Protocols

Protocol for GLV Collection and Analysis (Dynamic Headspace Sampling & GC-MS)

This protocol describes a standard method for collecting and analyzing volatiles released from plants.[15][16][17]

Materials:

-

Plant enclosure bag or chamber (e.g., Nalophan®, glass).

-

Air pump with adjustable flow rate.

-

Activated charcoal filter for incoming air purification.

-

Volatile collection trap (glass tube packed with an adsorbent like Porapak™ Q or Tenax® TA).

-

Solvent for elution (e.g., hexane, dichloromethane, HPLC grade).

-

Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Internal standard (e.g., n-octane, nonyl acetate).

Procedure:

-

Enclosure: Gently enclose the plant leaf or whole plant in the chamber, ensuring a good seal.

-

Airflow: Create a push-pull system. Purified air is pumped into the chamber at a set flow rate (e.g., 500 mL/min), and air is pulled out through the adsorbent trap at a slightly lower rate (e.g., 400 mL/min) to maintain positive pressure.

-

Volatile Trapping: Collect volatiles for a defined period (e.g., 1-4 hours). Also, collect an ambient control from an empty chamber.

-

Elution: After collection, remove the trap and elute the trapped compounds by passing a small volume of solvent (e.g., 200 µL) through the trap into a GC vial. Add a known amount of internal standard.

-

GC-MS Analysis: Inject 1-2 µL of the eluate into the GC-MS.

-

GC Column: Typically a non-polar or mid-polar column (e.g., DB-5ms, HP-5).

-

Temperature Program: Start at a low temperature (e.g., 40°C), hold for several minutes, then ramp up to a high temperature (e.g., 250°C) to elute all compounds.

-

MS Detection: Operate in electron ionization (EI) mode, scanning a mass range of m/z 35-400.

-

-

Identification and Quantification: Identify compounds by comparing their mass spectra and retention indices to authentic standards and libraries (e.g., NIST). Quantify by comparing the peak area of the target compound to the peak area of the internal standard.

Caption: Experimental workflow for GLV collection and GC-MS analysis.

Protocol for Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD is a powerful technique that identifies which specific compounds in a complex volatile blend elicit a response from an insect's antenna.[14][18]

Materials:

-

Live insect (e.g., moth, beetle).

-

Dissecting microscope.

-

Micromanipulators.

-

Glass capillary electrodes filled with saline solution (e.g., Ringer's solution).

-

Reference and recording electrodes.

-

High-impedance DC amplifier.

-

Data acquisition system.

-

GC with a column effluent splitter.

-

Humidified, purified air stream.

Procedure:

-

Antenna Preparation: Anesthetize the insect (e.g., by chilling). Excise one antenna at the base. Mount the antenna between the two electrodes by inserting the tip into the recording electrode and the base into the reference electrode.

-

GC Setup: The GC is set up as for standard analysis. The effluent from the column is split (e.g., 1:1 ratio) between the GC's flame ionization detector (FID) and the EAD outlet.

-

EAD Outlet: The effluent directed to the EAD is mixed with a humidified airstream and passed over the prepared antenna.

-

Injection and Recording: Inject the volatile sample into the GC. Simultaneously record the FID signal and the signal from the antennal preparation (the EAG signal).

-

Analysis: Compare the two chromatograms. A peak in the EAG signal that corresponds in time with a peak in the FID signal indicates that the compound eluting at that moment is biologically active (i.e., detected by the antenna). These active compounds can then be identified using GC-MS.

Conclusion and Future Directions

(Z)-3-Hepten-1-ol, as a component of the GLV blend, plays a significant and multifaceted role in chemical ecology. It is a product of the highly conserved oxylipin pathway and serves as a critical info-chemical in plant defense, plant-plant communication, and insect behavior. The methodologies of headspace collection, GC-MS, and GC-EAD are fundamental tools for elucidating these roles.

Despite considerable progress, several knowledge gaps remain. Future research should focus on:

-

Identifying the specific olfactory receptors in various insect species that detect this compound.

-

Elucidating the precise downstream signaling cascade in plants after perception of this specific C7 volatile.

-

Investigating the synergistic or antagonistic effects of this compound when present in complex natural volatile blends.

A deeper understanding of these mechanisms holds significant potential for the development of novel, sustainable strategies in agriculture, such as the use of GLVs to enhance crop protection by repelling pests or attracting beneficial insects.

References

- 1. Green Leaf Volatiles in the Atmosphere—Properties, Transformation, and Significance | MDPI [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. How and Why Plants Came to Smell Green: The Origins, Biosynthesis, and Roles of Green Leaf Volatiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Green leaf volatiles: biosynthesis, biological functions and their applications in biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Roles of (Z)-3-hexenol in plant-insect interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Green leaf volatiles - Wikipedia [en.wikipedia.org]

- 8. Green Leaf Volatiles: A Plant’s Multifunctional Weapon against Herbivores and Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Odor Coding in Insects - The Neurobiology of Olfaction - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Access to the odor world: olfactory receptors and their role for signal transduction in insects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Selectivity of odorant receptors in insects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent Insights into Insect Olfactory Receptors and Odorant-Binding Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. peerj.com [peerj.com]

- 15. researchgate.net [researchgate.net]

- 16. Practical approaches to plant volatile analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. [PDF] Practical approaches to plant volatile analysis. | Semantic Scholar [semanticscholar.org]

- 18. Triple electroantennography captures the range and spatial arrangement of olfactory sensory neuron response on an insect antenna - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereoisomers of 3-Hepten-1-ol: Synthesis, Characterization, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hepten-1-ol (B1143667) is an unsaturated fatty alcohol that plays a role as a signaling molecule in various biological systems and serves as a valuable chiral building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The presence of a double bond and a stereocenter gives rise to multiple stereoisomers, each potentially possessing distinct biological activities and chemical properties. A thorough understanding of the synthesis and characterization of these individual stereoisomers is therefore of paramount importance for researchers in drug discovery and development.

This technical guide provides a comprehensive overview of the stereoisomers of this compound, detailing their synthesis, separation, and characterization. It includes structured data tables for easy comparison of their properties and detailed experimental protocols for key analytical techniques.

Stereoisomers of this compound

This compound (C₇H₁₄O, Molar Mass: 114.19 g/mol ) possesses two sources of stereoisomerism: a carbon-carbon double bond at the 3-position, which can exist in either a cis (Z) or trans (E) configuration, and a chiral center at the 3-position (for the related heptan-3-ol), which is not present in this compound as the carbon is sp2 hybridized. However, the molecule can be chiral if a substituent is introduced at the 3-position. For the parent compound, we are primarily concerned with the geometric isomers. If we consider the potential for chirality in derivatives, the enantiomers would be designated as (R) and (S).

Therefore, the primary stereoisomers of this compound are the geometric isomers:

-

(Z)-3-Hepten-1-ol (cis-3-Hepten-1-ol)

-

(E)-3-Hepten-1-ol (trans-3-Hepten-1-ol)

dot

Unveiling 3-Hepten-1-ol: A Technical Guide to its Discovery and Isolation from Natural Sources

For Immediate Release

This technical guide provides an in-depth overview of the discovery and isolation of 3-Hepten-1-ol, a volatile organic compound with potential applications in the pharmaceutical and flavor industries. The document is intended for researchers, scientists, and drug development professionals interested in the natural sourcing and characterization of this compound.

Introduction

This compound is an unsaturated fatty alcohol that exists as two geometric isomers: (Z)-3-Hepten-1-ol and (E)-3-Hepten-1-ol. While recognized for its "green" and "fruity" aroma profiles and its use as a flavoring agent, detailed documentation of its natural occurrence and specific isolation protocols has been limited. This guide focuses on a definitive instance of its identification and quantification from a natural source, the medicinal mushroom Phellinus igniarius. This discovery opens avenues for exploring its biological activities and potential for natural product-based drug development.

Natural Occurrence and Discovery

Recent research has identified the presence of (Z)-3-Hepten-1-ol as a volatile component of the medicinal mushroom Phellinus igniarius. This finding is significant as this mushroom has a long history of use in traditional medicine, suggesting that its volatile constituents may contribute to its therapeutic properties. The identification was made possible through the application of modern analytical techniques to characterize the mushroom's volatilome.

Experimental Protocols

The following sections detail the methodologies employed in the successful isolation and identification of this compound from Phellinus igniarius.

Sample Preparation and Extraction

The initial step involves the preparation of the fungal material to facilitate the extraction of its volatile compounds.

-

Sample Preparation: Fruiting bodies of Phellinus igniarius were air-dried to reduce moisture content. The dried samples were then pulverized into a fine powder to increase the surface area for efficient extraction.

-

Extraction Method - Hydrodistillation: A sample of the powdered mushroom (50 g) was subjected to hydrodistillation for a period of 6 hours. This classical extraction technique utilizes the volatility of the target compounds to separate them from the non-volatile matrix. The volatile components are co-distilled with water and subsequently collected in a condensation apparatus.

Identification and Quantification

The identification and quantification of the extracted volatile compounds were performed using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful analytical technique for separating and identifying individual components within a complex mixture.

-

GC-MS Analysis: The collected distillate was analyzed using a GC-MS system. The gas chromatograph separates the volatile compounds based on their boiling points and interactions with the stationary phase of the chromatographic column. The mass spectrometer then fragments the individual compounds and generates a unique mass spectrum for each, which acts as a "fingerprint" for identification.

-

Compound Identification: The identification of (Z)-3-Hepten-1-ol was achieved by comparing its mass spectrum with the reference spectra available in the NIST (National Institute of Standards and Technology) library. The retention index of the compound was also used as an additional confirmation parameter.

-

Quantification: The relative abundance of (Z)-3-Hepten-1-ol in the total volatile fraction was determined by calculating the peak area of the compound relative to the total peak area of all identified compounds in the chromatogram.

Data Presentation

The quantitative analysis of the volatile compounds from Phellinus igniarius revealed the presence of (Z)-3-Hepten-1-ol. The data is summarized in the table below.

| Compound Name | Isomer | Natural Source | Relative Abundance (%) |

| This compound | (Z) | Phellinus igniarius | 0.8 |

Experimental Workflow

The logical flow of the experimental process for the discovery and isolation of this compound from Phellinus igniarius is depicted in the following diagram.

Conclusion

The successful identification and quantification of (Z)-3-Hepten-1-ol from the medicinal mushroom Phellinus igniarius provides a crucial addition to the knowledge of natural sources for this compound. The detailed experimental protocol outlined in this guide offers a reproducible method for its isolation and characterization. This discovery paves the way for further research into the biosynthetic pathways of this unsaturated alcohol in fungi and encourages the exploration of its potential pharmacological activities, which could lead to novel applications in drug development and other industries.

Thermochemical Data for 3-Hepten-1-ol: A Technical Guide

This technical guide provides an overview of the available thermochemical data for 3-Hepten-1-ol. Recognizing the scarcity of experimentally determined values in publicly accessible literature, this document presents computationally derived data and outlines a comprehensive experimental protocol for the determination of the enthalpy of combustion, a key thermochemical parameter. This guide is intended for researchers, scientists, and professionals in drug development who require such data for reaction modeling, safety analysis, and process design.

Data Presentation: Calculated Thermochemical Properties

The following tables summarize the thermochemical and physical properties of this compound. It is critical to note that these values have been estimated using computational group-contribution methods, primarily the Joback and Crippen methods, and are not the result of direct experimental measurement.[1] While these methods provide valuable approximations, for high-precision applications, experimental verification is recommended.

Table 1: Calculated Thermochemical Properties of this compound [1]

| Property | Symbol | Value | Unit | Method |

| Enthalpy of Formation (Ideal Gas, 298 K) | ΔfH° | -222.82 | kJ/mol | Joback Method |

| Gibbs Free Energy of Formation (Ideal Gas, 298 K) | ΔfG° | -48.54 | kJ/mol | Joback Method |

| Enthalpy of Vaporization (at normal boiling point) | ΔvapH° | 47.81 | kJ/mol | Joback Method |

| Enthalpy of Fusion | ΔfusH° | 18.18 | kJ/mol | Joback Method |

Table 2: Calculated Temperature-Dependent Ideal Gas Heat Capacity (Cp,gas) [1]

| Temperature (K) | Ideal Gas Heat Capacity (J/mol·K) | Method |

| 455.90 | 231.48 | Joback Method |

| 483.86 | 241.71 | Joback Method |

| 511.82 | 251.49 | Joback Method |

| 539.78 | 260.84 | Joback Method |

| 567.74 | 269.79 | Joback Method |

| 595.69 | 278.34 | Joback Method |

| 623.65 | 286.52 | Joback Method |

Table 3: Other Calculated Physical Properties [1]

| Property | Symbol | Value | Unit | Method |

| Normal Boiling Point | Tb | 455.90 | K | Joback Method |

| Normal Melting Point | Tf | 224.39 | K | Joback Method |

| Critical Temperature | Tc | 623.65 | K | Joback Method |

| Critical Pressure | Pc | 3280.28 | kPa | Joback Method |

| Critical Volume | Vc | 0.426 | m³/kmol | Joback Method |

| Octanol/Water Partition Coefficient | logP | 1.725 | Crippen Method |

Experimental Protocols: Determination of Enthalpy of Combustion

The primary experimental method for determining the enthalpy of combustion for a liquid alcohol is calorimetry. The following protocol describes a general procedure using a simple calorimeter, such as a copper can, to obtain the heat of combustion.

Objective: To experimentally determine the molar enthalpy of combustion of this compound.

Principle: A known mass of the alcohol is burned in a spirit lamp. The heat released during combustion is absorbed by a known mass of water in a calorimeter.[2][3] By measuring the temperature change of the water, the heat absorbed can be calculated. This value is then used to determine the enthalpy change per mole of alcohol burned.[4]

Materials and Apparatus:

-

This compound

-

Spirit lamp with a wick

-

Copper calorimeter (or an aluminum can)[5]

-

Digital thermometer (accurate to ±0.1 °C)

-

Electronic balance (accurate to ±0.01 g)

-

100 cm³ or 250 cm³ measuring cylinder[5]

-

Clamp stand and clamp

-

Stirring rod

-

Draught shield (optional, but recommended for accuracy)

-

Deionized water

Procedure:

-

Preparation:

-

Measure a precise volume of deionized water (e.g., 100 cm³) using a measuring cylinder and pour it into the copper calorimeter.[2]

-

Set up the apparatus by clamping the calorimeter at a fixed height above the spirit lamp. Ensure the flame will be close to the bottom of the calorimeter without touching it.[5]

-

Place a draught shield around the apparatus to minimize heat loss to the surroundings.[4]

-

-

Initial Measurements:

-

Record the initial temperature of the water (Tinitial) in the calorimeter using the digital thermometer. Ensure the water is stirred gently for a uniform temperature.[3]

-

Fill the spirit lamp with this compound.

-

Measure the initial total mass of the spirit lamp, including the cap and alcohol (minitial), using the electronic balance.[2]

-

-

Combustion:

-

Place the spirit lamp under the calorimeter and light the wick.[4]

-

Continuously and gently stir the water with the stirring rod throughout the heating process to ensure even heat distribution.[6]

-

Monitor the temperature of the water. Continue the combustion until a significant temperature rise is observed (e.g., 20-30 °C).[5]

-

-

Final Measurements:

Calculations:

-

Mass of Alcohol Burned (Δm):

-

Δm = minitial - mfinal

-

-

Heat Absorbed by Water (q):

-

q = mwater × cwater × ΔT

-

Where:

-

mwater is the mass of the water (in g). Assuming the density of water is 1 g/cm³, 100 cm³ of water has a mass of 100 g.

-

cwater is the specific heat capacity of water (4.18 J g⁻¹ K⁻¹).[6]

-

ΔT is the change in temperature of the water (Tfinal - Tinitial).

-

-

-

Moles of Alcohol Burned (n):

-

n = Δm / Mr

-

Where Mr is the molar mass of this compound (C₇H₁₄O), which is 114.19 g/mol .

-

-

Molar Enthalpy of Combustion (ΔHc):

-

ΔHc = -q / n

-

The result is typically expressed in kJ/mol. The negative sign indicates that the reaction is exothermic.[4]

-

Sources of Error and Improvements:

-

Heat Loss: A significant source of error is the loss of heat to the surroundings by convection and radiation. This can be minimized by using a draught shield, insulating the calorimeter, and placing the flame as close to the calorimeter as possible.[4]

-